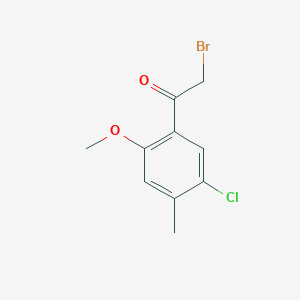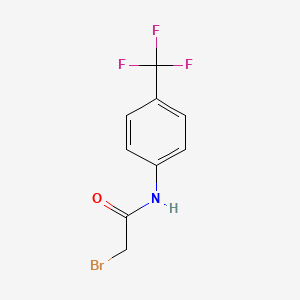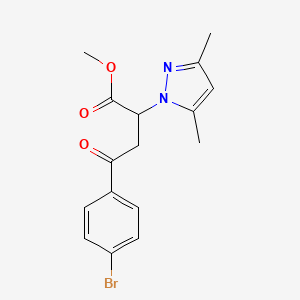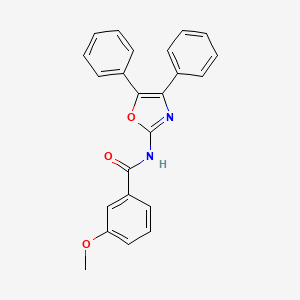
8-Chlororugulovasine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chlororugulovasine A is a natural product found in Talaromyces islandicus with data available.
Wissenschaftliche Forschungsanwendungen
1. Optimization in Homogeneous Liquid-Liquid Extraction
8-Chlororugulovasine A, as part of the chloro-quinoline group, is associated with the optimization of homogeneous liquid-liquid extraction processes. This involves the extraction of specific ions, like copper (II), using a ternary solvent system, which can be relevant in environmental and analytical chemistry (Farajzadeh et al., 2009).
2. Ethnopharmacological Applications
8-Chlororugulovasine A, by virtue of its chemical structure, may find relevance in ethnopharmacology. While the compound itself may not have been directly studied, its structural relatives in the quinoline family are often part of traditional medicine research, contributing to the understanding of anti-inflammatory properties of various plants (Vogl et al., 2013).
3. Study in Yeast Growth and Herbicide Interference
Chloro-substituted compounds, like 8-Chlororugulovasine A, have been studied for their interaction with yeast growth, especially in the context of herbicide action. The research provides insights into the biochemical pathways influenced by chloro-substituted compounds in yeast cells (Hilton et al., 1958).
4. Application in Analytical Chemistry
Compounds similar to 8-Chlororugulovasine A, like 8-chlorotheophylline, are utilized in analytical chemistry for the simultaneous measurement of other compounds, such as acetaminophen and salicylate in plasma. This indicates potential uses in pharmaceutical analysis (Miceli et al., 1979).
5. Inhibitory Effects on Retinal Neovascularization
8-Chlororugulovasine A might share similar properties with its analogs like 8-chloroadnosine, which has been studied for its inhibitory effects on retinal neovascularization in rabbits, indicating potential therapeutic applications in ocular diseases (Ying-jie, 2007).
6. Postharvest Conservation in Horticulture
8-Chlororugulovasine A could be relevant in horticulture for postharvest conservation, similar to 8-hydroxyquinoline. Studies in this domain explore the effects of such compounds on the durability and quality of harvested plants, like torch ginger (Fonseca et al., 2017).
7. Antioxidative Capacities in Human Lymphocytes
Compounds in the chlorophyll-related group, which includes derivatives like 8-chlororugulovasine A, have been studied for their antioxidative capacities, specifically in protecting human lymphocyte DNA from oxidative stress (Hsu et al., 2005).
8. Interaction with Bovine Serum Albumin
Research into the interaction of chlorinated compounds with proteins, such as bovine serum albumin, can inform the biological behavior of 8-Chlororugulovasine A. These studies contribute to our understanding of drug-protein interactions, potentially influencing drug design and toxicology (Zhang et al., 2011).
9. Synergistic Inhibition in Cancer Therapy
The study of 8-chloro compounds, like 8-Chlororugulovasine A, includes their use in combination with other drugs to enhance the efficacy of cancer treatments. This line of research explores the synergistic effects of these compounds in inhibiting the growth of cancer cells (Tortora et al., 1997).
10. Pharmacokinetics in Therapeutic Applications
Understanding the pharmacokinetics of 8-Chlororugulovasine A, similar to studies conducted on its analogs, is vital for its therapeutic applications. These studies inform dosage, metabolic pathways, and potential therapeutic uses (Wang et al., 2000).
Eigenschaften
CAS-Nummer |
59787-45-0 |
|---|---|
Produktname |
8-Chlororugulovasine A |
Molekularformel |
C16H15ClN2O2 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
(4S,5R)-8-chloro-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one |
InChI |
InChI=1S/C16H15ClN2O2/c1-8-6-16(21-15(8)20)10-3-4-11(17)14-13(10)9(7-19-14)5-12(16)18-2/h3-4,6-7,12,18-19H,5H2,1-2H3/t12-,16+/m0/s1 |
InChI-Schlüssel |
SDYOUVJWVNBXPX-BLLLJJGKSA-N |
Isomerische SMILES |
CC1=C[C@@]2([C@H](CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
SMILES |
CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
Kanonische SMILES |
CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O |
Andere CAS-Nummern |
59787-45-0 |
Synonyme |
8-chlororugulovasine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)

![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
![5-[4-(benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B1226331.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B1226333.png)
![4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1226335.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![Acetic acid [4-[[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]anilino]-oxomethyl]phenyl] ester](/img/structure/B1226344.png)
